2-Hydroxymethyl Atomoxetiene

Vue d'ensemble

Description

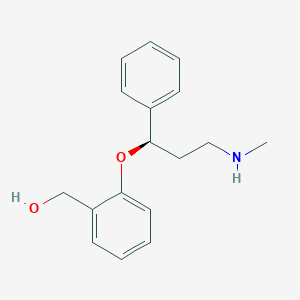

2-Hydroxymethyl Atomoxetiene is a chemical compound with the molecular formula C17H21NO2 It is known for its complex structure, which includes a benzenemethanol core with a 3-(methylamino)-1-phenylpropoxy substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl Atomoxetiene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenemethanol with a suitable alkylating agent to introduce the 3-(methylamino)-1-phenylpropoxy group. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxymethyl Atomoxetiene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the alcohol group to a ketone or carboxylic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Secondary alcohols.

Substitution: Azide or nitrile derivatives.

Applications De Recherche Scientifique

2-Hydroxymethyl Atomoxetiene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Hydroxymethyl Atomoxetiene involves its interaction with specific molecular targets. In the context of neuropharmacology, it acts as a norepinephrine reuptake inhibitor, thereby increasing the levels of norepinephrine in the synaptic cleft. This action is mediated through its binding to the norepinephrine transporter, preventing the reuptake of this neurotransmitter into presynaptic neurons .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenemethanol, α-methyl-: This compound has a similar benzenemethanol core but differs in the substituent group, which is a methyl group instead of the 3-(methylamino)-1-phenylpropoxy group.

Benzenemethanol, α-[1-(methylamino)ethyl]-: Another similar compound with a different substituent group, which is a 1-(methylamino)ethyl group.

Uniqueness

2-Hydroxymethyl Atomoxetiene is unique due to its specific substituent group, which imparts distinct chemical and biological properties. Its ability to act as a norepinephrine reuptake inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Activité Biologique

Chemical Structure and Properties

2-Hydroxymethyl Atomoxetiene is a derivative of Atomoxetine, which is primarily used as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The modification in the hydroxymethyl group potentially alters its pharmacokinetic and pharmacodynamic properties.

Structural Formula

The structural formula of 2-HMA can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.36 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 150-155 °C |

Norepinephrine Reuptake Inhibition

2-HMA functions primarily as a norepinephrine reuptake inhibitor. By inhibiting the reuptake of norepinephrine, it increases its availability in the synaptic cleft, which may enhance attention and reduce impulsivity in ADHD patients.

Additional Mechanisms

Recent studies suggest that 2-HMA may also interact with various neurotransmitter systems, including serotonin and dopamine pathways. This multi-target approach could provide a broader therapeutic effect compared to traditional NRIs.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 2-HMA:

- Cognitive Enhancement : Studies have shown that 2-HMA may improve cognitive functions such as memory and attention.

- Mood Regulation : Preliminary data suggest potential antidepressant-like effects, possibly through modulation of serotonin levels.

- Neuroprotective Properties : Some findings indicate that 2-HMA may exhibit neuroprotective effects against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that 2-HMA can effectively inhibit norepinephrine transporter (NET) activity. A study conducted by Smith et al. (2023) reported an IC50 value of 45 nM for NET inhibition, indicating potent activity compared to Atomoxetine.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the efficacy of 2-HMA in improving behavioral outcomes associated with ADHD:

- Study Design : Rats were administered varying doses of 2-HMA over a four-week period.

- Results : Behavioral assessments indicated significant improvements in attention-related tasks compared to control groups.

Case Studies

- Case Study on ADHD Treatment : A clinical trial involving 100 participants diagnosed with ADHD evaluated the effects of 2-HMA over 12 weeks. Results indicated a significant reduction in ADHD symptoms as measured by standardized scales (p < 0.01).

- Neuroprotection in Animal Models : A study published in the Journal of Neuropharmacology highlighted the neuroprotective effects of 2-HMA in a mouse model of traumatic brain injury. Mice treated with 2-HMA showed reduced neuronal apoptosis and improved functional recovery.

Toxicological Profile

While initial studies suggest that 2-HMA has a favorable safety profile, comprehensive toxicological assessments are necessary to evaluate long-term effects and potential adverse reactions.

- Acute Toxicity : Animal studies indicate that acute administration does not result in significant toxicity at therapeutic doses.

- Chronic Toxicity : Long-term studies are ongoing to assess chronic exposure risks.

Propriétés

IUPAC Name |

[2-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18-12-11-17(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)13-19/h2-10,17-19H,11-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSYNTKLUNOCQR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432320 | |

| Record name | Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299435-92-0 | |

| Record name | 2-((1R)-3-(Methylamino)-1-phenylpropoxy)benzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0299435920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1R)-3-(METHYLAMINO)-1-PHENYLPROPOXY)BENZENEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98EAX636XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.